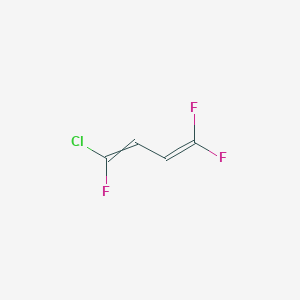
1-Chloro-1,4,4-trifluorobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,4,4-trifluorobuta-1,3-diene is a chemical compound with the molecular formula C4H2ClF3 It is a halogenated diene, characterized by the presence of chlorine and fluorine atoms attached to a butadiene backbone
Preparation Methods
The synthesis of 1-Chloro-1,4,4-trifluorobuta-1,3-diene typically involves halogenation reactions. One common method is the dehydrohalogenation of 1,4-dibromo-2-chlorobut-2-ene, which results in the formation of the desired diene . This reaction can be facilitated by the use of phase-transfer catalysts, which simplify the process and improve yield . Industrial production methods may involve similar halogenation and dehydrohalogenation steps, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Chloro-1,4,4-trifluorobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to the formation of addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Polymerization: As a diene, it can participate in polymerization reactions to form polymers with unique properties.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,4,4-trifluorobuta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-1,4,4-trifluorobuta-1,3-diene exerts its effects involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing fluorine atoms and the chlorine atom influences the compound’s reactivity, making it susceptible to electrophilic addition and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Chloro-1,4,4-trifluorobuta-1,3-diene can be compared with other halogenated butadienes, such as:
1,4-Dichloro-2,3-difluorobutadiene: Similar in structure but with different halogenation patterns, leading to distinct reactivity and applications.
1-Bromo-1,4,4-trifluorobuta-1,3-diene: The presence of bromine instead of chlorine can result in different chemical properties and reactivity.
Properties
CAS No. |
764-14-7 |
|---|---|
Molecular Formula |
C4H2ClF3 |
Molecular Weight |
142.51 g/mol |
IUPAC Name |
1-chloro-1,4,4-trifluorobuta-1,3-diene |
InChI |
InChI=1S/C4H2ClF3/c5-3(6)1-2-4(7)8/h1-2H |
InChI Key |
HHVFKXOGZHRSDU-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)C=C(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


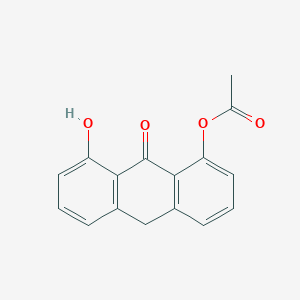
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
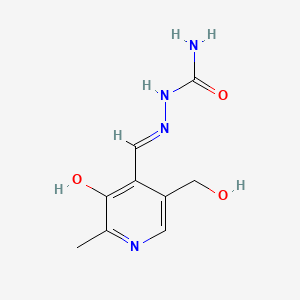
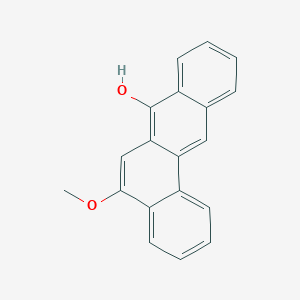
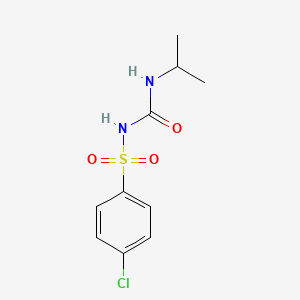
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)

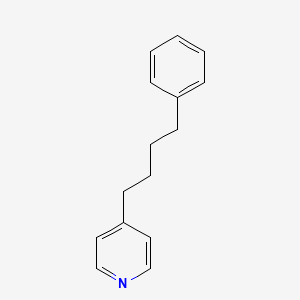

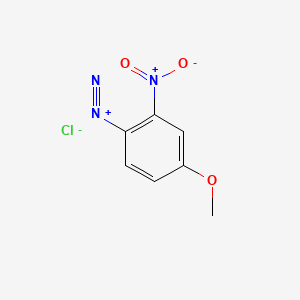
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)

![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
